(1R,4S)-2-azabicyclo[2.2.1]heptane

DPP-4 inhibitor Type 2 diabetes Medicinal chemistry

The (1R,4S)-2-azabicyclo[2.2.1]heptane is a chiral bridged bicyclic amine (azanorbornane) essential for medicinal chemistry. Its rigid, conformationally locked scaffold replaces flexible piperidine/pyrrolidine motifs, enhancing target potency and selectivity. This enantiopure compound is critical for DPP-4 inhibitor development (e.g., Neogliptin IC₅₀=16.8 nM) and selective OX1R antagonists (e.g., JNJ-54717793). Substituting with the racemate or other stereoisomers compromises binding affinity and pharmacological data. Choose the defined (1R,4S) stereochemistry for reproducible SAR and lead optimization.

Molecular Formula C6H11N
Molecular Weight 97.16 g/mol
CAS No. 380228-01-3
Cat. No. B3132902
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1R,4S)-2-azabicyclo[2.2.1]heptane
CAS380228-01-3
Molecular FormulaC6H11N
Molecular Weight97.16 g/mol
Structural Identifiers
SMILESC1CC2CC1CN2
InChIInChI=1S/C6H11N/c1-2-6-3-5(1)4-7-6/h5-7H,1-4H2/t5-,6+/m0/s1
InChIKeyGYLMCBOAXJVARF-NTSWFWBYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(1R,4S)-2-Azabicyclo[2.2.1]heptane (CAS 380228-01-3): A Chiral Bridged Bicyclic Amine Scaffold for Drug Discovery


(1R,4S)-2-Azabicyclo[2.2.1]heptane is a chiral bridged bicyclic amine (azanorbornane) with the molecular formula C₆H₁₁N, a molecular weight of 97.16 g/mol, and two defined stereocenters in the (1R,4S) configuration . This scaffold provides a conformationally constrained mimic of biologically relevant motifs such as piperidine and pyrrolidine [1], making it a privileged building block in medicinal chemistry and a key intermediate for the development of novel therapeutics.

Stereochemical Specificity of (1R,4S)-2-Azabicyclo[2.2.1]heptane Is Critical for Target Engagement and Pharmacological Outcome


Generic substitution of the (1R,4S) enantiomer with its racemate or other stereoisomers is not scientifically viable for applications requiring defined chirality. The absolute (1R,4S) configuration directly determines the three-dimensional orientation of substituents appended to the scaffold, which in turn dictates binding affinity and selectivity for biological targets such as dipeptidyl peptidase-4 (DPP-4) [1] and orexin receptors [2]. Procurement of the enantiopure (1R,4S) compound is therefore a prerequisite for reproducibility in structure-activity relationship (SAR) studies and the generation of meaningful pharmacological data.

Quantitative Differentiation of (1R,4S)-2-Azabicyclo[2.2.1]heptane: Evidence-Based Advantages Over Comparators


DPP-4 Inhibition: Neogliptin Derived from (1R,4S)-2-Azabicyclo[2.2.1]heptane Exhibits Superior Potency to Vildagliptin and Sitagliptin

Neogliptin (compound 12a), a DPP-4 inhibitor derived from the (1R,4S)-2-azabicyclo[2.2.1]heptane scaffold, exhibits an IC₅₀ of 16.8 ± 2.2 nM [1]. This potency is superior to the clinically established DPP-4 inhibitors vildagliptin and sitagliptin in the same enzymatic assay [1]. Further optimization of this scaffold yielded an even more potent inhibitor, 9a, with an IC₅₀ of 4.3 nM [2].

DPP-4 inhibitor Type 2 diabetes Medicinal chemistry

Orexin-1 Receptor Selectivity: The (1R,4S)-2-Azabicyclo[2.2.1]heptane Scaffold Enables Differentiation from Dual Antagonists

The (1R,4S)-2-azabicyclo[2.2.1]heptane scaffold is a critical structural component in the development of selective orexin-1 receptor (OX1R) antagonists. A series of substituted azabicyclo[2.2.1]heptanes were optimized from a non-selective dual orexin receptor antagonist (DORA) to achieve selectivity for OX1R [1]. This optimization program, which relies on the stereochemically defined scaffold, resulted in the discovery of the clinical candidate JNJ-54717793, an orally bioavailable and brain-penetrant selective OX1R antagonist [1].

Orexin receptor Neuroscience Drug discovery

Synthetic Accessibility: Improved Synthetic Yields of 2-Azabicyclo[2.2.1]heptane via Alternative Approaches

The synthesis of the 2-azabicyclo[2.2.1]heptane ring system has historically been reported to proceed in low yield via tandem cyclization [1]. However, alternative synthetic strategies have been developed that provide better yields. For example, an approach using 2-tributylstannyl-4-allylpyrrolidine has been shown to provide the 2-aza ring system with improved yield [1]. More recently, a chiral phosphoric acid-catalyzed ring-opening of meso-epoxides has been developed, affording a range of 2-azabicyclo[2.2.1]heptanes in high yields with excellent enantioselectivities [2].

Organic synthesis Methodology Scale-up

Scaffold Versatility: (1R,4S)-2-Azabicyclo[2.2.1]heptane as a Foundational Motif in Diverse Bioactive Molecules and Antiviral Agents

The azabicyclo[2.2.1]heptane framework is a pivotal structural fragment in both natural products and marketed pharmaceuticals, as exemplified by its presence in Ledipasvir, an approved antiviral agent for hepatitis C treatment [1]. This demonstrates the scaffold's proven utility and clinical relevance. In contrast to more flexible or monocyclic amine scaffolds (e.g., piperidine, pyrrolidine), the rigid bicyclic system of (1R,4S)-2-azabicyclo[2.2.1]heptane provides a distinct conformational constraint [1]. Furthermore, emerging research highlights its utility in developing SARS-CoV-2 3CL protease inhibitors and ligands for asymmetric catalysis [1], underscoring its broad and growing applicability across multiple therapeutic areas.

Scaffold hopping Antiviral Drug design

Commercial Availability: Enantiopure (1R,4S)-2-Azabicyclo[2.2.1]heptane Sourced at High Purity for Reproducible Research

The (1R,4S)-2-azabicyclo[2.2.1]heptane enantiomer is commercially available from multiple reputable suppliers at high purity levels, such as 98% . This contrasts with the racemic mixture or the opposite enantiomer, which may also be available but are not interchangeable for chiral applications. The specific (1R,4S) stereochemistry is confirmed by vendors, with the MDL number MFCD11046517 serving as a unique identifier for this exact form . Procurement of this specific, high-purity enantiomer ensures experimental consistency and reproducibility, which are critical for generating reliable SAR data and meeting the stringent requirements of later-stage drug development.

Building block Chemical procurement Reproducibility

Strategic Applications of (1R,4S)-2-Azabicyclo[2.2.1]heptane for Drug Discovery and Chemical Biology


Development of Next-Generation DPP-4 Inhibitors for Type 2 Diabetes

The (1R,4S)-2-azabicyclo[2.2.1]heptane scaffold is a validated starting point for synthesizing potent and selective DPP-4 inhibitors, as demonstrated by the superior in vitro potency of Neogliptin (IC₅₀ = 16.8 nM) compared to market leaders vildagliptin and sitagliptin [1]. Research programs focused on this therapeutic area should prioritize this scaffold for lead optimization and the development of novel IP.

Design of Selective Orexin-1 Receptor Antagonists for CNS Disorders

For neuroscience programs targeting the orexin system, particularly for indications like addiction, anxiety, and panic disorders, the (1R,4S)-2-azabicyclo[2.2.1]heptane scaffold is essential. It is a core component of selective OX1R antagonists, such as the clinical candidate JNJ-54717793 [2]. Its use enables the critical differentiation from non-selective dual antagonists, mitigating the risk of unwanted sedative side effects.

Scaffold-Hopping Strategy to Enhance Conformational Constraint and Binding Affinity

In any medicinal chemistry project aiming to improve upon a flexible lead compound containing a piperidine or pyrrolidine moiety, (1R,4S)-2-azabicyclo[2.2.1]heptane should be considered a high-priority scaffold for replacement. The rigid, bridged bicyclic structure pre-organizes the molecule for target binding, a property that has contributed to the success of drugs like Ledipasvir [3]. This strategy can enhance both target potency and selectivity.

Synthesis of Chiral Building Blocks and Ligands for Asymmetric Catalysis

The enantiopure (1R,4S)-2-azabicyclo[2.2.1]heptane is a valuable chiral building block for constructing more complex molecules with defined stereochemistry [3]. Its rigid scaffold makes it an excellent precursor for developing novel chiral ligands for asymmetric catalysis, enabling the efficient and selective synthesis of high-value pharmaceutical intermediates.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for (1R,4S)-2-azabicyclo[2.2.1]heptane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.